molecular formula C13H9BrO B3113742 4-(2-Bromophenyl)benzaldehyde CAS No. 198205-81-1

4-(2-Bromophenyl)benzaldehyde

Cat. No. B3113742
CAS RN: 198205-81-1
M. Wt: 261.11 g/mol
InChI Key: ZJESBIYQYKDPMD-UHFFFAOYSA-N
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Description

4-(2-Bromophenyl)benzaldehyde is a chemical compound with the CAS Number: 198205-81-1 . It has a molecular weight of 261.12 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of 4-(2-Bromophenyl)benzaldehyde can be achieved through various methods. One such method involves the condensation of pyrrole and aldehyde in an H2O–MeOH mixture using HCl . The obtained precipitate from the first step is then dissolved in reagent-grade dimethylformamide (DMF) and refluxed for 1.5 h, followed by stirring overnight in the air at room temperature .


Molecular Structure Analysis

The IUPAC name for 4-(2-Bromophenyl)benzaldehyde is 2’-bromo-[1,1’-biphenyl]-4-carbaldehyde . The InChI Code is 1S/C13H9BrO/c14-13-4-2-1-3-12(13)11-7-5-10(9-15)6-8-11/h1-9H .


Physical And Chemical Properties Analysis

4-(2-Bromophenyl)benzaldehyde is a powder that is stored at room temperature . It has a melting point of 60-61 degrees Celsius .

Scientific Research Applications

Synthesis of Biologically Active Compounds

Bromophenyl benzaldehydes are key intermediates in the synthesis of biologically active compounds. For example, the synthesis of thiazolyl hydrazones from bromophenyl benzaldehydes has been explored, showcasing potential antimicrobial activity against Candida albicans (Ramadan, 2010). This demonstrates the role of such compounds in developing new antimicrobial agents.

Material in Organic Synthesis

The compounds structurally related to 4-(2-Bromophenyl)benzaldehyde have been utilized as starting materials in the synthesis of complex organic molecules. The synthesis of imidazoles through catalysis and cycloaddition reactions is an example where bromophenyl benzaldehydes contribute to the creation of compounds with potential applications in pharmaceuticals and materials science (Hu Zhi-zhi, 2009).

Catalysis and Styrene Oxidation

Bromophenyl benzaldehydes have been implicated in the synthesis of ruthenium complexes that act as catalysts for the oxidation of styrene, leading to the efficient production of benzaldehyde, a valuable industrial chemical (Gichumbi et al., 2016). This highlights their importance in catalysis and the development of new catalytic processes.

Development of Antimicrobial Agents

The synthesis and fungitoxicity evaluation of aldimines and thiazolidinones derived from bromophenyl benzaldehydes have been researched, showing efficacy against phytopathogenic fungi (Sandhar et al., 2008). This application underscores the potential of bromophenyl benzaldehydes in agriculture and plant protection.

Photocatalysis

In the context of green chemistry, bromophenyl benzaldehydes have been explored for their role in photocatalytic processes. Graphitic carbon nitride modified by thermal, chemical, and mechanical processes has been investigated as a metal-free photocatalyst for the selective synthesis of benzaldehyde from benzyl alcohol, showcasing an environmentally friendly approach to chemical synthesis (Lima et al., 2017).

Safety and Hazards

The safety data sheet for 4-(2-Bromophenyl)benzaldehyde indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and avoid ingestion .

Future Directions

4-(2-Bromophenyl)benzaldehyde and similar compounds have potential applications in various fields. For instance, triarylamine-based dyes, which can be synthesized from compounds like 4-(2-Bromophenyl)benzaldehyde, have shown great potential as efficient light absorbers in inverse (p-type) dye-sensitized solar cells (DSSCs) . This suggests that 4-(2-Bromophenyl)benzaldehyde could play a role in the development of renewable energy technologies .

properties

IUPAC Name

4-(2-bromophenyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrO/c14-13-4-2-1-3-12(13)11-7-5-10(9-15)6-8-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJESBIYQYKDPMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201274305
Record name 2′-Bromo[1,1′-biphenyl]-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201274305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Bromophenyl)benzaldehyde

CAS RN

198205-81-1
Record name 2′-Bromo[1,1′-biphenyl]-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=198205-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2′-Bromo[1,1′-biphenyl]-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201274305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-formylbenzeneboronic acid (1.19 g, 7.96 mmol) and Na2CO3 (1.68 g, 15.8 mmol) in water (60 mL) was added p-dioxane (60 mL). This mixture was treated sequentially with 2-bromo iodobenzene (2.25 g, 7.95 mmol) and palladium (II) acetate (159 mg, 0.708 mmol) and allowed to stir at ambient temperature for 16 hours. The solvent was evaporated in vacuo. To the residue was added EtOAc (400 mL) and water (300 mL). The aqueous layer was extracted with EtOAc (2×200 mL). The organic extracts were combined, washed with brine (200 mL), 5% aq. Na2S2O3 (200 mL), brinel (200 mL), dried, (Na2SO4) and the solvent evaporated in vacuo to afford the title compound which was used in the next step without further purification.
Quantity
1.19 g
Type
reactant
Reaction Step One
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
2.25 g
Type
reactant
Reaction Step Two
Quantity
159 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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